

A Technical Guide to the Physical and Chemical Properties of Fmoc-Sulfotyrosine Derivatives

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Compound of Interest

Compound Name: Fmoc-Tyr(SO₃nP)-OH

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This technical guide provides an in-depth overview of the core physical and chemical properties of Fluorenylmethyloxycarbonyl (Fmoc) protected sulfotyrosine derivatives. Tyrosine O-sulfation is a critical post-translational modification involved in regulating protein-protein interactions.[1] The incorporation of sulfotyrosine (sY) into synthetic peptides is essential for studying these biological processes, but it presents significant challenges due to the acid-labile nature of the sulfate ester.[1] This guide focuses on the properties of commonly used Fmoc-sY derivatives, their synthesis, and their application in Solid-Phase Peptide Synthesis (SPPS), offering detailed experimental protocols and workflow visualizations.

Core Physical and Chemical Properties

The direct incorporation of Fmoc-Tyr(SO₃⁻)-OH into peptides is often challenging due to issues like poor resin swelling and the instability of the sulfate group during standard acidic cleavage conditions.[2] To overcome these limitations, derivatives with protected sulfate groups have been developed. The most common derivatives include those with a neopentyl (nP) protecting group, Fmoc-Tyr(SO₃nP)-OH, and the fluorosulfate derivative, Fmoc-Tyr(OSO₂F)-OH.

The following table summarizes the key physical and chemical properties of these derivatives.

Property	Fmoc-Tyr(SO ₃ H)-OH	Fmoc-Tyr(SO ₃ Na)-OH	Fmoc-Tyr(SO ₃ nP)-OH
Molecular Formula	C ₂₄ H ₂₁ NO ₈ S[3]	C ₂₄ H ₂₀ NNaO ₈ S	C ₂₉ H ₃₁ NO ₈ S
Molecular Weight	483.5 g/mol [3]	505.5 g/mol	553.62 g/mol
CAS Number	181952-24-9[3]	106869-32-3[4]	878408-63-0
Appearance	White to off-white powder	White to off-white powder	White to off-white powder
Solubility	Soluble in DMF	Soluble in DMF	Excellent solubility in DMF or NMP[5]
Melting Point	>186°C (dec.)[6]	Not available	Not available
Storage Temperature	-20°C	-20°C	-10 to -25°C
Purity (HPLC)	>98%	>98%	≥95.0%

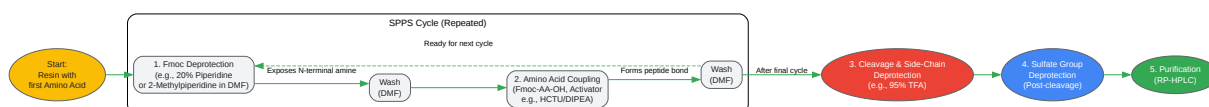
Synthesis and Application in Peptide Synthesis

The synthesis strategy for sulfated peptides hinges on the stability of the Fmoc-sulfotyrosine derivative during SPPS cycles and the final cleavage from the resin.

- Unprotected Fmoc-Tyr(SO₃⁻)-OH: The sulfate group is highly sensitive to the acidic conditions typically used for peptide cleavage from the resin (e.g., Trifluoroacetic acid, TFA), leading to significant desulfation.[2]
- Fmoc-Tyr(SO₃nP)-OH: The neopentyl (nP) protecting group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and to standard TFA cleavage cocktails.[5] This allows for the assembly of the peptide chain without loss of the sulfate moiety.
- Fmoc-Tyr(OSO₂F)-OH: The fluorosulfate group is exceptionally stable under both acidic and neutral conditions.[2] It is also largely stable to piperidine, although the use of a hindered base like 2-methylpiperidine is recommended to avoid minor side reactions.[2]

The general workflow for incorporating a protected Fmoc-sulfotyrosine derivative into a peptide sequence via SPPS is outlined below. This process involves sequential deprotection of the N-

terminal Fmoc group and coupling of the next amino acid until the desired peptide is assembled.



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Fig. 1: General workflow for SPPS using protected Fmoc-sulfotyrosine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of sulfotyrosine-containing peptides.

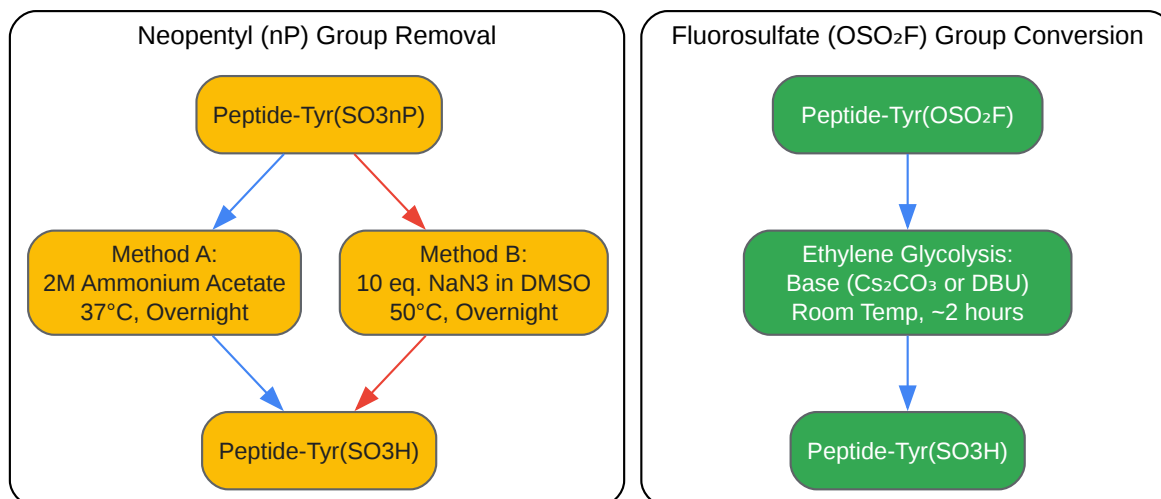
This protocol describes a one-step synthesis of the fluorosulfate derivative.^[2]

- **Reaction Setup:** Dissolve commercially available Fmoc-Tyr-OH in a biphasic solvent system of dichloromethane (CH_2Cl_2) and a saturated aqueous Borax buffer.
- **Sulfonyl Fluoride Addition:** Bubble sulfonyl fluoride (SO_2F_2) gas through the stirred biphasic mixture. The reaction is typically performed at room temperature.
- **Workup:** After the reaction is complete, separate the organic layer. Remove the CH_2Cl_2 under reduced pressure.
- **Precipitation:** Add 1 M HCl to the aqueous residue to precipitate the product.
- **Isolation:** Collect the precipitate by filtration, wash thoroughly with water, and dry. The resulting Fmoc-Y(OSO_2F)-OH is often used without further purification and can be obtained in high yield (~96%).^[2]

This protocol is for the incorporation of a protected Fmoc-sulfotyrosine derivative into a growing peptide chain on a solid support.

- **Amino Acid Activation:** Prepare the coupling solution by pre-activating the protected Fmoc-sulfotyrosine amino acid (5 equivalents relative to resin loading) with an activating agent such as HCTU (5 eq.) and a base like DIPEA (5 eq.) in DMF or NMP for approximately 30 minutes.[\[2\]](#)
- **Fmoc Deprotection:** Treat the resin-bound peptide with a deprotection solution to remove the N-terminal Fmoc group.
 - For standard amino acids: Use 20% piperidine in DMF (e.g., 3 treatments of 10 minutes each).
 - For Fmoc-Tyr(OSO₂F)-OH: Use 20% 2-methylpiperidine in DMF to minimize side reactions with the fluorosulfate group.[\[2\]](#)
- **Washing:** After deprotection, thoroughly wash the resin with DMF to remove residual base and the cleaved Fmoc adduct.
- **Coupling:** Add the pre-activated amino acid solution to the resin. Allow the coupling reaction to proceed for 30-60 minutes with agitation.[\[2\]](#)
- **Final Wash:** Wash the resin with DMF to remove excess reagents. A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling.

After the peptide is cleaved from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O for 1.5-3 hours), the sulfate protecting group must be removed.[\[2\]](#)
[\[5\]](#)



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Fig. 2: Comparison of post-cleavage deprotection strategies for sulfotyrosine.

- Protocol for Neopentyl (nP) Group Removal:
 - Ammonium Acetate Method: Dissolve the crude peptide containing the Tyr(SO₃nP) residue in a minimum volume of 2 M aqueous ammonium acetate. Acetonitrile may be added to aid solubility.[5] Incubate the solution at 37°C overnight.[2] Monitor the reaction by HPLC.
 - Azide Method: Dissolve the peptide in a minimum volume of DMSO. Add 10 equivalents of sodium azide (NaN₃).[5] Incubate the mixture at 50°C overnight.[5] The reaction mixture can then be diluted with water and purified.
- Protocol for Fluorosulfate (OSO₂F) Conversion:
 - Ethylene Glycolysis: Dissolve the crude peptide containing the Tyr(OSO₂F) residue in ethylene glycol.
 - Base Addition: Add a base such as Cesium Carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2] For peptides containing cysteine, 0.5%

dithiothreitol (DTT) should be added to prevent side reactions.[2]

- Reaction: Stir the mixture at room temperature for approximately 2 hours, monitoring by HPLC until the conversion is complete.[2]

Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of and purifying sulfated peptides.

- Column: A C18 stationary phase is typically used.
- Mobile Phase: Due to the acid sensitivity of the sulfate group, standard TFA-containing buffers should be avoided for the final purification of the deprotected sulfopeptide.[5]
 - Buffer A: 0.1 M Ammonium Acetate in water (pH \approx 7).[5]
 - Buffer B: A mixture of acetonitrile and Buffer A (e.g., 7:3 ratio).[5]
- Gradient: A linear gradient from a low percentage of Buffer B to a high percentage is used to elute the peptide. For example, a gradient of 5% to 65% Buffer B over 30 minutes.
- Detection: Peptides are detected by monitoring UV absorbance, typically at 220 nm and 280 nm.
- Post-Purification: The collected fractions containing the pure peptide require repeated lyophilization to remove the ammonium acetate buffer salts.[5]

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

- Ionization Method: Electrospray Ionization (ESI) is commonly used.
- Detection Mode: Characterization of sulfated peptides is best performed in negative ion mode.[5]
- Fragmentation: In positive ion mode, particularly with MALDI-MS, the sulfate group is prone to fragmentation, and often only the desulfated peptide is detected.[5] In ESI-MS, both the target peptide and the desulfated fragment are often observed.[5] The mass difference between a sulfated and a phosphorylated tyrosine is only 9.6 mDa, requiring high-resolution mass spectrometry to distinguish between them.[7] Collision-induced dissociation (CID) or

higher-energy C-trap dissociation (HCD) often results in the neutral loss of the sulfuryl moiety, which can be a diagnostic feature.[7]

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